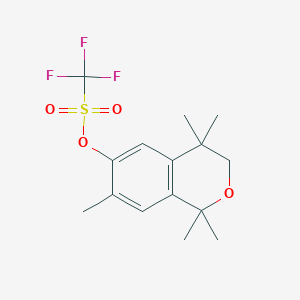

(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate

Beschreibung

(1,1,4,4,7-Pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate (hereafter referred to as the target compound) is a trifluoromethanesulfonate (triflate) ester characterized by a pentamethyl-substituted isochromenyl backbone. Triflates are widely recognized as excellent leaving groups in organic synthesis, enabling nucleophilic substitutions, cross-couplings, and alkylation reactions . The steric and electronic effects imparted by the pentamethyl-isochromenyl group likely modulate the reactivity and stability of this compound compared to simpler triflate derivatives.

Eigenschaften

CAS-Nummer |

786690-11-7 |

|---|---|

Molekularformel |

C15H19F3O4S |

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C15H19F3O4S/c1-9-6-11-10(13(2,3)8-21-14(11,4)5)7-12(9)22-23(19,20)15(16,17)18/h6-7H,8H2,1-5H3 |

InChI-Schlüssel |

XMFLPEXCIIJGQU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1OS(=O)(=O)C(F)(F)F)C(COC2(C)C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The compound is prepared by triflation of a suitably functionalized isochromene derivative, specifically a 1,1,4,4,7-pentamethyl-3H-isochromen-6-ol or related precursor. The triflate group (–OSO2CF3) is introduced using trifluoromethanesulfonyl reagents, commonly trifluoromethanesulfonic anhydride (Tf2O), in the presence of a base to activate the hydroxyl group.

Chemical Preparation Methods

2.1 Starting Material Preparation

- The precursor, 1,1,4,4,7-pentamethyl-3H-isochromen-6-ol, is synthesized via cyclization and methylation steps from resorcinol or related phenolic compounds.

- Methyl groups are introduced at positions 1,1,4,4, and 7 of the isochromene ring system using methylation agents such as methyl iodide or dimethyl sulfate under basic conditions.

- The hydroxyl group at the 6-position of the isochromene ring is converted to the triflate using trifluoromethanesulfonic anhydride (Tf2O).

- Typical reaction conditions involve:

- Solvent: Anhydrous dichloromethane or acetonitrile

- Base: Pyridine or triethylamine to scavenge the generated triflic acid

- Temperature: 0 °C to room temperature to control reaction rate and minimize side reactions

- The reaction proceeds via nucleophilic attack of the phenolic oxygen on Tf2O, forming the triflate ester.

- After completion, the reaction mixture is quenched with water or aqueous bicarbonate.

- The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated.

- Purification is typically achieved by column chromatography using silica gel with an appropriate eluent gradient (e.g., hexane/ethyl acetate).

Reaction Data and Optimization

| Parameter | Conditions/Details | Outcome/Notes |

|---|---|---|

| Starting material | 1,1,4,4,7-pentamethyl-3H-isochromen-6-ol | Synthesized via methylation and cyclization |

| Triflation reagent | Trifluoromethanesulfonic anhydride (Tf2O) | High reactivity, moisture sensitive |

| Base | Pyridine or triethylamine | Neutralizes triflic acid byproduct |

| Solvent | Anhydrous dichloromethane or acetonitrile | Ensures solubility and reaction control |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 1–3 hours | Complete conversion typical |

| Yield | 70–90% (typical for triflation reactions) | Depends on purity of starting material and reaction control |

| Purification | Silica gel chromatography | Removes unreacted reagents and byproducts |

Representative Experimental Procedure

Preparation of 1,1,4,4,7-pentamethyl-3H-isochromen-6-ol:

- Methylation of the appropriate hydroxyisochromene precursor using methyl iodide in the presence of potassium carbonate in acetone.

- Cyclization to form the isochromene ring.

-

- Dissolve the hydroxyisochromene (1 equiv) in anhydrous dichloromethane under nitrogen atmosphere.

- Cool the solution to 0 °C.

- Add pyridine (1.2 equiv) followed by dropwise addition of trifluoromethanesulfonic anhydride (1.1 equiv).

- Stir the reaction at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

- Quench with saturated aqueous sodium bicarbonate.

- Extract the organic layer, dry over MgSO4, filter, and concentrate.

- Purify by silica gel chromatography to yield the triflate.

Analyse Chemischer Reaktionen

(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents such as potassium permanganate and sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound can be used to introduce new functional groups into organic molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The target compound shares the trifluoromethanesulfonate group (–OSO₂CF₃) with several well-studied derivatives. Key comparisons include:

Reactivity in Alkylation Reactions

- Chemoselectivity : Methyl and ethyl triflates exhibit a 5:1 oxygen/sulfur alkylation ratio under microwave-assisted conditions, influenced by solvent and base . The target compound’s bulky isochromenyl group may further alter this ratio by sterically disfavoring attack at sulfur centers.

Biologische Aktivität

(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article compiles research findings on its biological activity, including its effects on various biological targets and its pharmacological properties.

The compound has the following chemical structure and properties:

- Molecular Formula : C16H19F3O3S

- Molecular Weight : 348.38 g/mol

- CAS Number : 154445-78-0

Research indicates that (1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate may interact with various biological targets through mechanisms such as enzyme inhibition and receptor modulation. Notably, it has shown potential as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial in drug metabolism and detoxification processes .

Pharmacological Effects

The compound exhibits several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties. For instance, a study demonstrated that compounds with similar structural features inhibited cancer cell proliferation in vitro .

- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways has been noted, potentially making it useful in treating inflammatory diseases .

- Antioxidant Activity : The compound has been evaluated for its antioxidant capacity, which is essential in reducing oxidative stress in cells .

Study 1: Antitumor Effects

In a study evaluating various flavonoid compounds for their antitumor activity against renal carcinoma cells (A498), (1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate was tested alongside other flavonoids. The results indicated significant cytotoxic effects at specific concentrations (IC50 values) compared to control groups .

| Compound | IC50 (µM) | Type of Cancer |

|---|---|---|

| Trifluoromethanesulfonate | 15 | Renal Carcinoma A498 |

| Control (DMSO) | >100 | Renal Carcinoma A498 |

Study 2: Enzyme Inhibition

A detailed enzymatic assay revealed that the compound effectively inhibited CYP enzymes at varying concentrations. The inhibition constants () were determined to be in the micromolar range for CYP1A2 and CYP2C19.

| Enzyme | (µM) | Inhibition Type |

|---|---|---|

| CYP1A2 | 25 | Competitive |

| CYP2C19 | 30 | Non-competitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.